
Scandium monoselenide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Scandium monoselenide is a chemical compound with the formula ScSe. It is composed of scandium and selenium, and it has a molecular weight of 123.92 g/mol . This compound is part of the broader family of scandium compounds, which are known for their unique properties and applications in various fields.
Métodos De Preparación
The preparation of scandium monoselenide typically involves the reaction of scandium metal with selenium. One common method is to heat a mixture of scandium metal and powdered selenium in the absence of air at high temperatures. This process ensures the formation of this compound without the interference of oxygen or other contaminants . Industrial production methods for scandium compounds often involve similar high-temperature reactions, although specific details for large-scale production of this compound are less documented.
Análisis De Reacciones Químicas
Scandium monoselenide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can react with oxygen to form scandium oxide and selenium dioxide. Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide and reducing agents like hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Scandium monoselenide has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other scandium-containing compounds. In materials science, it is studied for its potential use in semiconductors and other electronic materials due to its unique electrical properties .
Mecanismo De Acción
The mechanism of action of scandium monoselenide involves its interaction with other molecules and ions. Scandium, being a rare earth metal, can act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it useful in catalysis and other chemical processes. The specific molecular targets and pathways involved depend on the particular application and reaction conditions .
Comparación Con Compuestos Similares
Scandium monoselenide can be compared to other similar compounds such as gallium selenide and europium selenide. Gallium selenide, for example, has a hexagonal layer structure and is used in nonlinear optics and photoconductors . Europium selenide, on the other hand, is known for its magnetic properties and applications in magnetic refrigeration . What sets this compound apart is its unique combination of properties derived from both scandium and selenium, making it suitable for specific high-tech applications.
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique properties and reactions make it a valuable material for research and development in chemistry, materials science, and beyond. As research continues, we can expect to see even more innovative applications for this fascinating compound.
Propiedades
Número CAS |
12039-46-2 |
|---|---|
Fórmula molecular |
ScSe-2 |
Peso molecular |
123.93 g/mol |
Nombre IUPAC |
scandium;selenium(2-) |
InChI |
InChI=1S/Sc.Se/q;-2 |
Clave InChI |
SRFZDFQJKACBGL-UHFFFAOYSA-N |
SMILES canónico |
[Sc].[Se-2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


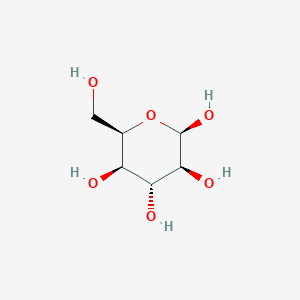

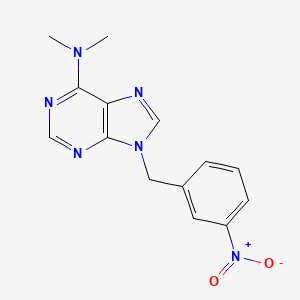
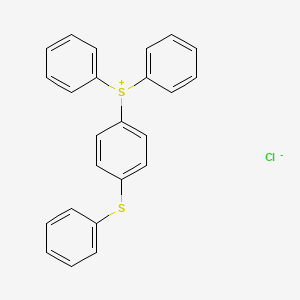

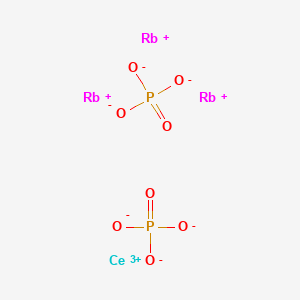

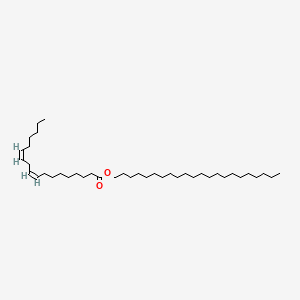


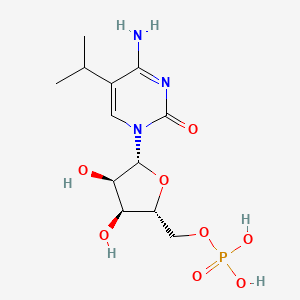
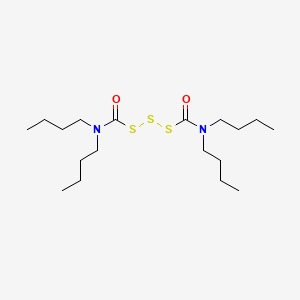
![[(E)-hex-3-enyl] (E)-hex-2-enoate](/img/structure/B12644904.png)

